N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves several methodologies that could be applicable to the target compound. For instance, the synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives is achieved through the reaction of aryl isocyanates with a chloropyridinyl propanamide in the presence of sodium hydride . Similarly, the oxidative amidation of aryl methyl ketones with formamidine hydrochloride catalyzed by molecular iodine represents a novel strategy for synthesizing α-ketoamides . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of a tritium-labeled antidepressant compound was confirmed using standard synthetic methods . Additionally, the crystal structure of a bromoquinolinyl methyl propanamide was determined by X-ray diffraction, and the bond lengths and angles were compared with density functional theory (DFT) calculations . These techniques could be used to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The papers describe several chemical reactions involving amide compounds. The use of N-methyl-C-(trichlorotitanio)formimidoyl chloride for the homologation of aldehydes and ketones to α-hydroxycarboxamides is one such reaction . Another paper discusses the use of isocyanates for the separation of enantiomers of amino acids and N-methylamino acids, indicating the reactivity of these groups in the formation of ureido and amide derivatives . These reactions provide insight into the chemical behavior of amide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in the context of their synthesis and structural analysis. For instance, the identification of urinary metabolites of N,N-dimethylformamide in mice using 1H-NMR spectroscopy provides information on the chemical shifts and metabolite identification . The crystallographic analysis of a bromoquinolinyl methyl propanamide also provides data on the compound's density and hydrogen bonding patterns . These findings could inform the analysis of the physical and chemical properties of the target compound.
Scientific Research Applications
Synthesis and Chemical Reactivity
A Convenient Synthesis of Derivatives : Kobayashi et al. (2009) detailed a method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, indicating the utility of related compounds in synthesizing diverse chemical structures with potential applications in drug discovery and materials science K. Kobayashi, Daisuke Iitsuka, S. Fukamachi, H. Konishi, 2009.
Drug Development and Molecular Interaction
Isoxazole Derivatives as Muscle Relaxants : Research by Tatee et al. (1986) on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives explored their muscle relaxant and anticonvulsant activities, demonstrating the significance of such compounds in developing therapeutic agents T. Tatee, K. Narita, S. Kurashige, et al., 1986.
Materials Science and Engineering
Hydrazone-based Hydrogel Degradable in Acidic Environment : Vetrik et al. (2011) synthesized a new crosslinker for hydrogels that degrades in acidic environments, useful for constructing esophageal stents, indicating potential biomedical engineering applications M. Vetrik, M. Přádný, M. Hrubý, J. Michalek, 2011.
Novel Compound Synthesis
Synthesis and Reactivity of N-Allenyl Cyanamides : Ayres et al. (2018) explored a novel class of allenamide through derivatization, highlighting the compound's utility in accessing a range of cyanamide products, which could be relevant for developing new chemical entities James N Ayres, Matthew T. J. Williams, et al., 2018.
properties
IUPAC Name |
N-methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-10-6-4-9(14)12(3)7-5-8(13)11-2;/h10H,4-7H2,1-3H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASSUAXGIDSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)CCC(=O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride |
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